
2,6-Dimethyl-N-(3-propyl-1,2-oxazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-N-(3-propyl-1,2-oxazol-5-yl)benzamide is a chemical compound known for its unique structure and properties It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-N-(3-propyl-1,2-oxazol-5-yl)benzamide typically involves the reaction of 2,6-dimethylbenzoic acid with 3-propyl-1,2-oxazole-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2,6-Dimethyl-N-(3-propyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or oxazole ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
2,6-Dimethyl-N-(3-propyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 2,6-Dimethyl-N-(3-propyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The oxazole ring can interact with amino acid residues in proteins, leading to conformational changes and altered activity. The benzamide moiety can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-protein complex .
類似化合物との比較
Similar Compounds
- 2,6-Dimethyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide
- 2,6-Dimethyl-N-(3-ethyl-1,2-oxazol-5-yl)benzamide
- 2,6-Dimethyl-N-(3-butyl-1,2-oxazol-5-yl)benzamide
Uniqueness
2,6-Dimethyl-N-(3-propyl-1,2-oxazol-5-yl)benzamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The propyl group at the 3-position of the oxazole ring enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds .
特性
CAS番号 |
82558-94-9 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC名 |
2,6-dimethyl-N-(3-propyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C15H18N2O2/c1-4-6-12-9-13(19-17-12)16-15(18)14-10(2)7-5-8-11(14)3/h5,7-9H,4,6H2,1-3H3,(H,16,18) |
InChIキー |
KKYYXLPWUOWASR-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NOC(=C1)NC(=O)C2=C(C=CC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



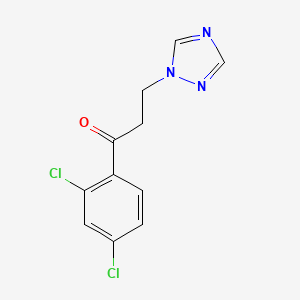
diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)
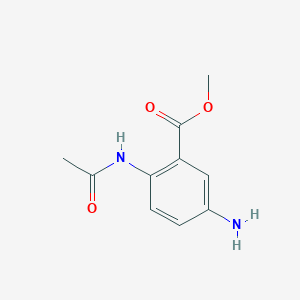
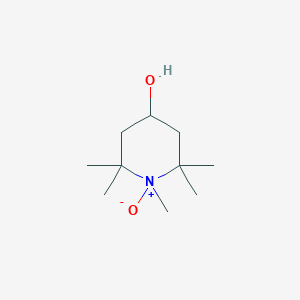
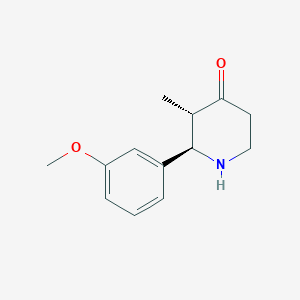
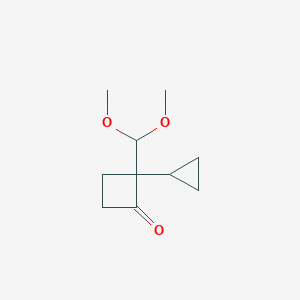
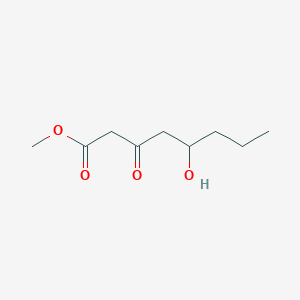
![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)
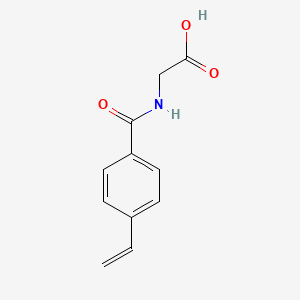
![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)


